molecular formula C10H10O2 B3058088 (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid CAS No. 877-01-0

(1R)-2,3-Dihydro-1H-indene-1-carboxylic acid

Cat. No. B3058088
Key on ui cas rn: 877-01-0
M. Wt: 162.18 g/mol
InChI Key: JBQMFBWTKWOSQX-SECBINFHSA-N
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Patent
US07592461B2

Procedure details

A MeOH (1 mL) solution of 3-oxo-indancarboxylic acid (85.5 mg, 0.485 mmol) was mixed with Pd/C (16.5 mg) and hydrogenated at room temperature under 55 psi H2 pressure for 18 h. The crude mixture was filtered and concentrated to give 1-indanecarboxylic acid (74.4 mg, 95%). MS Found: (M−H)·=161.
Quantity
85.5 mg
Type
reactant
Reaction Step One
Name
Quantity
16.5 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([C:11]([OH:13])=[O:12])[CH2:3]1>[Pd].CO>[CH:4]1([C:11]([OH:13])=[O:12])[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
85.5 mg
Type
reactant
Smiles
O=C1CC(C2=CC=CC=C12)C(=O)O
Name
Quantity
16.5 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crude mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CCC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 74.4 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07592461B2

Procedure details

A MeOH (1 mL) solution of 3-oxo-indancarboxylic acid (85.5 mg, 0.485 mmol) was mixed with Pd/C (16.5 mg) and hydrogenated at room temperature under 55 psi H2 pressure for 18 h. The crude mixture was filtered and concentrated to give 1-indanecarboxylic acid (74.4 mg, 95%). MS Found: (M−H)·=161.
Quantity
85.5 mg
Type
reactant
Reaction Step One
Name
Quantity
16.5 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([C:11]([OH:13])=[O:12])[CH2:3]1>[Pd].CO>[CH:4]1([C:11]([OH:13])=[O:12])[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
85.5 mg
Type
reactant
Smiles
O=C1CC(C2=CC=CC=C12)C(=O)O
Name
Quantity
16.5 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crude mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CCC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 74.4 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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